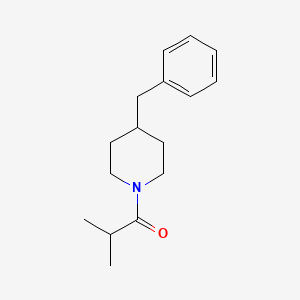

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid” is a complex organic compound. It is a derivative of benzoxazine, a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring . Benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymers .

Synthesis Analysis

The synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines, which are similar to the compound , has been described in a publication by Wei-Min Dai and co-workers . The process involves a regioselective one-pot synthesis using a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions. For instance, they can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . Curing of benzoxazines takes place by thermal ring-opening polymerization with or without a catalyst . They can be homopolymerized to yield rigid materials, or can be copolymerized with other monomers to tune properties .Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves the condensation of 2-aminophenol with benzaldehyde to form 2-phenylbenzoxazole, which is then oxidized to 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.", "Starting Materials": [ "2-aminophenol", "benzaldehyde", "acetic acid", "sodium acetate", "hydrogen peroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminophenol (1.0 g, 9.2 mmol) in acetic acid (10 mL) and add benzaldehyde (1.2 g, 9.2 mmol) and sodium acetate (1.5 g, 18.4 mmol). Stir the mixture at 80°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with water and dry it under vacuum to obtain 2-phenylbenzoxazole (1.5 g, 80% yield).", "Step 3: Dissolve 2-phenylbenzoxazole (1.0 g, 4.6 mmol) in sulfuric acid (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water and neutralize it with sodium bicarbonate. Filter the solid product and wash it with water. Dry the product under vacuum to obtain 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (0.8 g, 65% yield)." ] } | |

Número CAS |

579525-27-2 |

Nombre del producto |

3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid |

Fórmula molecular |

C15H11NO4 |

Peso molecular |

269.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.